

zimlovisertib specificity and selectivity optimization

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Compound Focus: Zimlovisertib

CAS No.: 1817626-54-2

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Drug Profile: Zimlovisertib (PF-06650833)

Property	Description
Drug Name	Zimlovisertib (PF-06650833) [1]
Primary Target	Interleukin-1 receptor-associated kinase 4 (IRAK4) [2] [1]
Mechanism of Action	Selective, reversible inhibitor of IRAK4 [2] [3]
Key Indications (Under Investigation)	Rheumatoid Arthritis (RA), Hidradenitis Suppurativa (HS), and as a potential anti-inflammatory agent [2] [4] [5]
Absolute Oral Bioavailability	17.4% (300 mg dose) [2] [3]
Fraction Absorbed (Fa)	Approximately 44% [2] [3]
Major Routes of Excretion	Feces (59.3%) and Urine (23.1%) [2] [3]

Experimental & Pharmacokinetic Data

The following table summarizes key quantitative findings from a Phase 1 mass balance and bioavailability study that used a ^{14}C -microtracer approach in healthy male participants [2] [3].

Parameter	Value / Finding	Experimental Context
Total Recovery of Radioactivity	$82.4\% \pm 6.8\%$	After a single 300 mg oral dose of ^{14}C -zimlovisertib [2] [3]
Recovery in Feces	$59.3\% \pm 9.7\%$	Primary route of elimination [2] [3]
Recovery in Urine	$23.1\% \pm 12.3\%$	Secondary route of elimination [2] [3]
Absolute Oral Bioavailability (F)	17.4% (90% CI: 14.1%, 21.5%)	For a 300 mg dose, calculated using dose-normalized $\text{AUC}(0\text{-}\infty)$ [2] [3]

Experimental Protocol: Assessing Mass Balance and Bioavailability

Below is the detailed methodology from the published Phase 1 study, which can serve as a reference protocol [2] [3].

- **Study Design:** Phase 1, open-label, fixed-sequence, two-period, single-dose study.
- **Participants:** Healthy male participants (aged 18-55 years).
- **Dosing Regimens:**
 - **Period A:** Single oral dose of 300 mg ^{14}C -zimlovisertib.
 - **Period B** (after a 21-24 day washout): Single oral dose of 300 mg unlabeled zimlovisertib, followed by an intravenous (IV) microtracer of 135 μg ^{14}C -zimlovisertib approximately 2 hours later.
- **Sample Collection:**
 - **Blood, Urine, and Feces** were collected at multiple time points pre-dose and for up to 21 days post-dose in Period A, and for a shorter duration in Period B.
 - **AMS Analysis:** Accelerator Mass Spectrometry was used to measure ultra-low levels of the ^{14}C radiolabel.
- **Primary Objectives:**
 - Characterize the rate and extent of excretion of total radioactivity.
 - Determine the single-dose pharmacokinetics (PK) of zimlovisertib and its major metabolites.
 - Assess the safety and tolerability.

- **Key Calculations:**

- **Mass Balance:** Total percentage of the administered radioactive dose recovered in urine and feces.
- **Absolute Bioavailability (F):** Calculated by comparing the dose-normalized Area Under the Curve (AUC) after oral and IV administration.

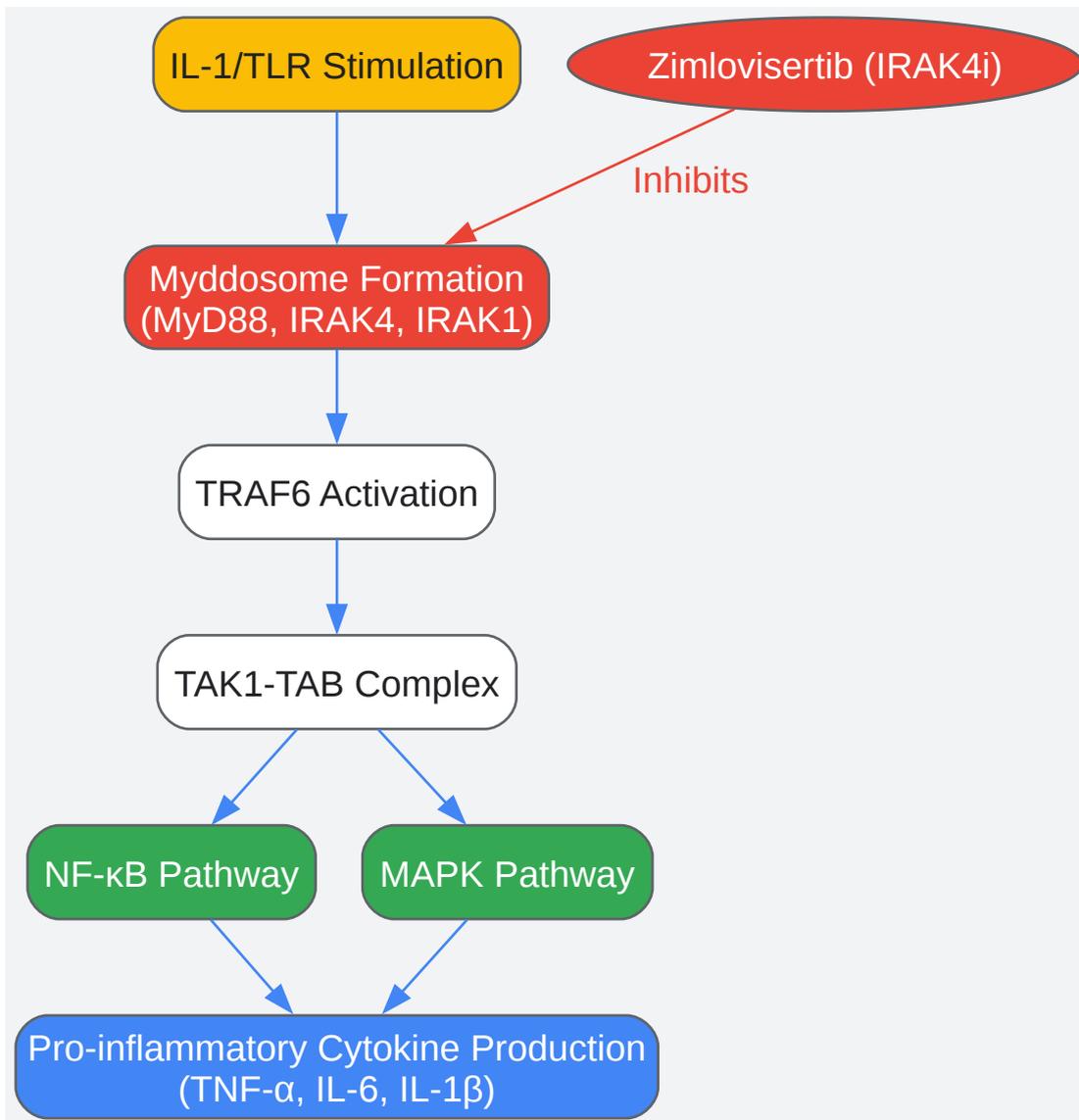
IRAK4 Inhibitor Comparison & Selectivity Insights

While the search results do not provide a direct head-to-head comparison of selectivity assays, they offer insights into **Zimlovisertib**'s place in the field.

- **A Potent and Selective Series:** One research article notes that the structural features of **Zimlovisertib**, particularly a "pyrazole-pyridine substituent," were identified as a "highly selective gatekeeper-interacting moiety for IRAK4 inhibitors" [6]. This highlights the importance of this specific chemical structure in achieving selectivity.
- **Comparison with Zabedoseritib:** Another IRAK4 inhibitor, Zabedoseritib, was reported to have a significantly higher absolute oral bioavailability of **74%** at a 120 mg dose [7]. This suggests that the low bioavailability observed with **Zimlovisertib** is not a class-wide effect and may be specific to its chemical properties.
- **Role of IRAK4:** IRAK4 is a central node in the IL-1R/TLR signaling pathway. Its inhibition blocks the downstream production of pro-inflammatory cytokines like TNF- α , IL-6, and IL-1 β [8]. **Zimlovisertib**'s high selectivity for this kinase is the basis for its anti-inflammatory effects [2] [1].

Visualizing the IRAK4 Pathway and Zimlovisertib's Role

The following diagram illustrates the signaling pathway that **Zimlovisertib** inhibits.



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Troubleshooting & Research Considerations

Based on the available data, here are key technical points to consider in your research.

- **Low Bioavailability is a Known Characteristic:** The reported low absolute oral bioavailability (17.4%) and fraction absorbed (44%) are intrinsic properties of **Zimlovisertib** identified in clinical studies [2] [3]. This is a critical factor for dosing and formulation strategies.
- **Focus on Major Metabolites:** The Phase 1 study identified two major metabolites (PF-06787899 and PF-06787900) [3]. When analyzing results, ensure your experimental methods (e.g., LC-MS) can distinguish the parent drug from its metabolites to avoid misinterpretation of data.

- **Leverage the Microtracer Methodology:** The ¹⁴C-microtracer with AMS detection is a powerful technique for obtaining human mass balance and bioavailability data with minimal radioactive exposure [2] [3]. This protocol can serve as a robust model for designing similar studies for other compounds.

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